Oleylamine

Beschreibung

Eigenschaften

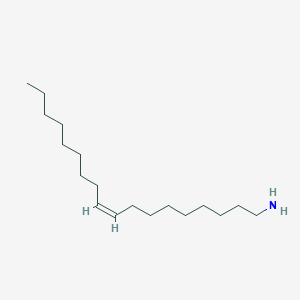

IUPAC Name |

(Z)-octadec-9-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10H,2-8,11-19H2,1H3/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGLWBTPVKHMVHM-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8026933 | |

| Record name | (Z)-9-Octadecenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; mp = 10-20 deg C; [IUCLID] Light yellow pasty liquid with an amine-like odor (mp = 15-30 deg C); [ECHA] Slightly beige paste; [MSDSonline] | |

| Record name | 9-Octadecen-1-amine, (9Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | cis-9-Octadecenylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4437 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0001 [mmHg] | |

| Record name | cis-9-Octadecenylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4437 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

112-90-3, 1838-19-3 | |

| Record name | Oleylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-9-Octadecenylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Octadecenylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66461 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Octadecen-1-amine, (9Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Z)-9-Octadecenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-octadec-9-enylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.650 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OLEAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZDQ1JWQ8DT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CIS-9-OCTADECENYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5579 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

what are the chemical properties of oleylamine for nanoparticle synthesis

An In-depth Technical Guide to the Chemical Properties of Oleylamine for Nanoparticle Synthesis

Introduction

Oleylamine (OAm), an unsaturated fatty amine with the chemical formula C18H35NH2, is a versatile and widely utilized reagent in the colloidal synthesis of nanoparticles.[1][2] Its utility stems from its multifaceted roles, where it can function simultaneously as a solvent, surfactant, capping agent, and reducing agent.[3][4] This technical guide provides a comprehensive overview of the core chemical properties of oleylamine and its influence on the synthesis, morphology, and stability of a wide range of nanomaterials. This document is intended for researchers, scientists, and drug development professionals engaged in the field of nanomaterials science.

Core Chemical and Physical Properties

Oleylamine is an organic compound with an 18-carbon chain containing a cis-double bond and a terminal primary amine group.[5] Commercially available oleylamine often contains impurities, such as the trans isomer (elaidylamine) and other long-chain amines, which can influence reaction outcomes.[2] The key physical and chemical properties of oleylamine are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C18H37N (often written as C18H35NH2) | [2][6] |

| Molar Mass | 267.49 g/mol | [2][6] |

| Appearance | Colorless to yellowish oily liquid | [2][5] |

| Density | 0.813 g/cm³ at 25 °C | [2][7][8] |

| Melting Point | 18-26 °C | [7][8] |

| Boiling Point | 348-364 °C | [2][7][8] |

| Solubility | Insoluble in water; soluble in organic solvents | [2][9] |

| pKa | 10.67 (predicted) | [5] |

| Refractive Index (n20/D) | 1.4596 | [7][8] |

Thermal Decomposition

The thermal stability of oleylamine is a critical parameter in high-temperature nanoparticle synthesis. The decomposition temperature of free oleylamine differs from when it is adsorbed onto a nanoparticle surface. In an inert nitrogen atmosphere, free oleylamine decomposition starts around 190 °C and is largely complete by 290 °C.[10] However, in air, decomposition is a multi-stage process that extends to higher temperatures, up to 600 °C.[10] When bound to nanoparticles, such as cobalt ferrite, the breakdown of the oleylamine surfactant layer occurs between 100 °C and 400 °C.[11] For oleylamine-capped palladium nanoparticles, decomposition occurs between 200 and 500 °C.[12] This surface-adsorption-induced stability allows for a broad thermal window for nanoparticle synthesis and processing.

Multifaceted Roles in Nanoparticle Synthesis

Oleylamine's versatility is its most significant attribute in nanomaterial science. It can adopt several roles within a single reaction, simplifying synthesis protocols and providing a high degree of control over the final product.[1]

-

Surfactant and Capping Agent : The primary amine group (-NH2) serves as a strong binding ligand to the surface of metal and metal oxide nanoparticles.[3] The long, 18-carbon hydrophobic tail provides steric hindrance, which prevents the nanoparticles from aggregating during and after synthesis, ensuring colloidal stability.[3]

-

Reducing Agent : Oleylamine can act as a mild reducing agent, capable of reducing metal salt precursors to their zero-valent state.[1][13] This is particularly effective for the synthesis of noble metal nanoparticles like gold and silver, as well as for reducing iron-group metals.[3][14] The reduction mechanism can involve the Ag+-mediated conversion of the primary amine to a nitrile or the conversion of oleylamine to oleylamide.[14][15]

-

Solvent : With a high boiling point exceeding 340 °C, oleylamine is an excellent non-aqueous solvent for high-temperature syntheses, enabling the formation of highly crystalline nanoparticles.[1][8]

-

Complexing Agent : Oleylamine can coordinate with metal ions from the precursor salt to form metal-oleylamine complexes.[1][3] These complexes can act as secondary precursors, which then decompose in a controlled manner upon heating to yield nanoparticles.[1][4] This two-step process can facilitate better control over nucleation and growth.

Influence of Reaction Parameters

The chemical properties of oleylamine allow for fine-tuning of nanoparticle characteristics by adjusting key experimental parameters.

Effect of Oleylamine Concentration

The concentration of oleylamine, often expressed as a molar or volume ratio relative to the metal precursor or a co-surfactant (like oleic acid), is a critical factor in controlling nanoparticle size and morphology.[1][16]

-

Size Control : Generally, a higher concentration of oleylamine leads to the formation of smaller nanoparticles.[17] This is attributed to the increased number of capping molecules available to stabilize the surfaces of newly formed nuclei, thereby limiting further growth. For instance, in the synthesis of CoFe2O4 nanoparticles, increasing the OLA concentration from 0.01 M to 0.1 M resulted in a decrease in the average crystallite size from 20 nm to 14 nm.[11]

-

Morphology Control : The ratio of oleylamine to other surfactants, such as oleic acid, can dictate the final shape of the nanoparticles.[18] This is because each surfactant can exhibit preferential binding to specific crystallographic facets, which influences their relative growth rates. For yttria (Y2O3) nanoparticles, using 100% oleylamine produced hexagonal shapes, while introducing oleic acid at a 50/50 ratio resulted in the formation of plates.[18]

The following table summarizes the effect of oleylamine concentration on the properties of various nanoparticles.

| Nanoparticle System | Precursor | OAm Ratio/Concentration | Effect | Reference(s) |

| Fe3O4 | Fe(acac)3 | Varied OAm:Benzyl Ether ratio | Higher OAm ratio led to smaller NPs (7-10 nm) | [13] |

| CoFe2O4 | Co(NO3)2, Fe(NO3)3 | 0.01 M to 0.1 M OAm | Increased OAm concentration decreased size (20 to 14 nm) and saturation magnetization | [11] |

| Ni | Ni(acac)2 | OAm/Ni ratio from 5 to 30 | Higher OAm ratio led to smaller NPs (21 to 10 nm) | [17] |

| Au | HAuCl4 | Decreased OAm concentration | Corresponded to an increase in particle size | [19] |

| Y2O3 | Y(OAm)3(NO3)3 | Varied OAm:Oleic Acid ratio | 100% OAm: hexagons; 50/50 ratio: plates | [18] |

Effect of Temperature and Reaction Kinetics

Temperature plays a crucial role by influencing both the reducing power of oleylamine and the kinetics of nanoparticle nucleation and growth. By carefully controlling the heating rate and final temperature, one can select for either kinetically or thermodynamically favored products. For example, in the synthesis of copper nanoparticles, rapid heating in oleylamine leads to cubic nanoparticles (a kinetically controlled product), while slow heating results in the formation of more stable octahedral nanoparticles (a thermodynamically controlled product).[20] This is due to the temperature-dependent binding affinity of oleylamine's functional groups (amine vs. alkene) to different copper crystal facets.[20]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of different types of nanoparticles where oleylamine plays a central role.

Synthesis of Monodisperse Fe3O4 Nanoparticles

This protocol describes the thermal decomposition of an iron precursor in an oleylamine/benzyl ether mixture.[13][21]

Methodology:

-

In a three-neck flask, dissolve iron(III) acetylacetonate (Fe(acac)3, 3 mmol) in a mixture of benzyl ether (15 mL) and oleylamine (15 mL).

-

Under a nitrogen (N2) atmosphere, heat the solution to 110 °C for 1 hour to remove water and low-boiling-point impurities (dehydration).

-

Rapidly heat the solution to 300 °C at a rate of 20 °C/min.

-

Age the solution at 300 °C for 1 hour.

-

Allow the solution to cool to room temperature.

-

Add ethanol (50 mL) to precipitate the nanoparticles.

-

Separate the nanoparticles by centrifugation.

-

Re-disperse the resulting Fe3O4 nanoparticles in a nonpolar solvent such as hexane or toluene.

Synthesis of Oleylamine-Capped Au Nanoparticles

This protocol describes a single-phase method for synthesizing gold nanoparticles using oleylamine as both a reducing and capping agent.[22]

Methodology:

-

In a three-neck flask, dissolve tetrachloroauric(III) acid tetrahydrate (HAuCl4·4H2O, 50 mg) and oleylamine (2.5 mL) in a solvent such as toluene (2.5 mL) via sonication. The initial solution will be reddish-orange.

-

Under magnetic stirring, heat the mixture to 120 °C.

-

Maintain the temperature at 120 °C for 1 hour. The solution color will change progressively to pale yellow, nearly colorless, and finally to a stable wine-red, indicating nanoparticle formation.

-

Cool the suspension to room temperature.

-

Add acetone to precipitate the Au nanoparticles.

-

Isolate the nanoparticles via centrifugation, discard the supernatant, and re-disperse the product in toluene or hexane.

Reaction Mechanisms and Pathways

Understanding the underlying chemical pathways is crucial for rational design in nanoparticle synthesis.

Precursor Complex Formation and Decomposition

A common mechanism involves the initial formation of a metal-oleylamine complex, which serves as a molecular precursor.[1] This complex is more stable than the initial metal salt but will decompose under thermal treatment to nucleate nanoparticles in a controlled fashion. This pathway separates the precursor formation from the nanoparticle nucleation and growth steps, offering enhanced control over the synthesis.

Reductive Pathway

When acting as a reducing agent, oleylamine donates electrons to reduce metal ions (M^n+) to their zero-valent state (M^0), which then aggregate to form nanoparticles. In this process, the amine group of oleylamine is oxidized, potentially forming species such as oleylamide, as confirmed by FT-IR and NMR analysis in gold nanoparticle synthesis.[14]

Conclusion

The chemical properties of oleylamine make it an exceptionally powerful and versatile tool in the synthesis of colloidal nanoparticles. Its ability to act as a high-temperature solvent, a steric stabilizer, a reducing agent, and a complexing agent allows for the creation of a diverse library of nanomaterials with controlled size, shape, and composition. A thorough understanding of its chemical behavior and the influence of reaction parameters, as detailed in this guide, is essential for the rational design and reproducible synthesis of advanced nanoparticles for applications in catalysis, electronics, and medicine.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Oleylamine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Page loading... [guidechem.com]

- 6. Oleylamine | C18H37N | CID 5356789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 112-90-3 CAS MSDS (Oleylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Oleylamine CAS#: 112-90-3 [m.chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Effect of Oleylamine on the Surface Chemistry, Morphology, Electronic Structure, and Magnetic Properties of Cobalt Ferrite Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. A study on gold nanoparticle synthesis using oleylamine as both reducing agent and protecting ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Silver nanoparticles capped by oleylamine: formation, growth, and self-organization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Oleic acid/oleylamine ligand pair: a versatile combination in the synthesis of colloidal nanoparticles - Nanoscale Horizons (RSC Publishing) [pubs.rsc.org]

- 17. mdpi.com [mdpi.com]

- 18. osti.gov [osti.gov]

- 19. researchgate.net [researchgate.net]

- 20. Versatile role of oleylamine in the controlled synthesis of copper nanoparticles with diverse morphologies - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 21. n04.iphy.ac.cn [n04.iphy.ac.cn]

- 22. mdpi.com [mdpi.com]

An In-depth Technical Guide to Oleylamine: Structure, Surfactant Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleylamine (OA), a long-chain unsaturated primary amine, is a versatile molecule with a critical role in various scientific and industrial fields, particularly in nanotechnology and material science. Its unique amphiphilic structure, possessing a hydrophilic amine head and a long, hydrophobic oleyl tail, underpins its efficacy as a surfactant, stabilizing agent, solvent, and even a reducing agent. This technical guide provides a comprehensive overview of the structure of oleylamine and its fundamental role as a surfactant. It delves into its quantitative surfactant properties, offers detailed experimental protocols for its application in nanoparticle synthesis, and presents visual workflows and diagrams to elucidate key processes. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the unique properties of oleylamine in their work.

Oleylamine: Chemical Structure and Physicochemical Properties

Oleylamine, systematically named (9Z)-octadec-9-en-1-amine, is an organic compound with the chemical formula C₁₈H₃₇N. Its structure is characterized by an 18-carbon chain containing a cis-double bond between the ninth and tenth carbon atoms, and a primary amine group (-NH₂) at one terminus. This combination of a polar head group and a nonpolar hydrocarbon tail imparts an amphiphilic nature to the molecule, which is the primary reason for its surfactant properties.

The physical properties of oleylamine are influenced by its long hydrocarbon chain. It is a colorless to yellowish oily liquid at room temperature and is insoluble in water but soluble in many organic solvents.

Table 1: Physicochemical Properties of Oleylamine

| Property | Value | Reference |

| Chemical Formula | C₁₈H₃₇N | |

| Molar Mass | 267.49 g/mol | |

| Appearance | Colorless to yellowish oily liquid | |

| Density | 0.813 g/cm³ at 25 °C | |

| Melting Point | 21 °C | |

| Boiling Point | 364 °C | |

| Solubility in Water | Insoluble | |

| CAS Number | 112-90-3 |

Oleylamine as a Surfactant: A Quantitative Perspective

The amphiphilic nature of oleylamine allows it to act as a potent surfactant, reducing the surface tension at the interface between two immiscible phases, such as oil and water or a solid and a liquid. This property is fundamental to its role in various applications, from nanoparticle synthesis to drug delivery.

Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is a key parameter for any surfactant. It is the concentration above which surfactant molecules self-assemble into organized structures called micelles. Below the CMC, oleylamine molecules exist primarily as monomers in solution. As the concentration approaches the CMC, the surface becomes saturated with oleylamine molecules, leading to a significant drop in surface tension. Above the CMC, the excess surfactant molecules form micelles in the bulk of the solution, and the surface tension remains relatively constant.

Hydrophilic-Lipophilic Balance (HLB)

The Hydrophilic-Lipophilic Balance (HLB) is an empirical scale used to characterize the degree of hydrophilicity or lipophilicity of a surfactant. The HLB value helps in selecting the appropriate surfactant for a specific application, such as forming an oil-in-water (O/W) or water-in-oil (W/O) emulsion.

For oleylamine ethoxylates, which are derivatives of oleylamine, HLB values have been reported. It is important to note that these values are for the modified oleylamine and not the pure compound. The ethoxylation process, which adds ethylene oxide units to the amine group, significantly increases the hydrophilicity of the molecule.

Table 2: HLB Values for Oleylamine Ethoxylates

| Product (Oleylamine + x moles of Ethylene Oxide) | Moles of Ethylene Oxide (x) | HLB Value |

| TRINON OLAM-2 | 2 | 4.98 |

| TRINON OLAM-5 | 5 | 9.1 |

| TRINON OLAM-10 | 10 | 12.5 |

| TRINON OLAM-15 | 15 | 14.3 |

Source: Tristar Intermediates

The HLB value of pure, unethoxylated oleylamine is expected to be low, indicating its predominantly lipophilic character.

The Multifaceted Role of Oleylamine in Nanoparticle Synthesis

Oleylamine is a cornerstone reagent in the colloidal synthesis of a wide variety of nanoparticles, including metals, metal oxides, and semiconductors. Its versatility stems from its ability to act in multiple capacities during the synthesis process.

-

Surfactant and Capping Agent: Oleylamine molecules adsorb onto the surface of newly formed nanoparticles, preventing their aggregation and controlling their growth. The long oleyl chains provide a steric barrier, ensuring the colloidal stability of the nanoparticles in organic solvents.

-

Solvent: Due to its high boiling point (364 °C), oleylamine can serve as a high-temperature solvent, enabling the synthesis of crystalline nanoparticles that require elevated temperatures for their formation.

-

Reducing Agent: The amine group in oleylamine can act as a reducing agent, reducing metal precursors to their metallic state, thus initiating the formation of nanoparticles.

-

Shape-Directing Agent: By selectively binding to different crystallographic facets of a growing nanocrystal, oleylamine can influence its final morphology, leading to the formation of nanoparticles with specific shapes like cubes, rods, or wires.

The Multifaceted Role of Oleylamine as a Capping Agent in Colloidal Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Oleylamine, a long-chain unsaturated primary amine, has emerged as a cornerstone in the colloidal synthesis of a diverse array of nanoparticles. Its versatile nature, allowing it to function as a capping agent, solvent, and even a reducing agent, provides a remarkable degree of control over the size, shape, and surface chemistry of nanocrystals. This technical guide delves into the core functions of oleylamine, providing detailed experimental insights and quantitative data to empower researchers in harnessing its full potential for advanced materials and drug delivery applications.

The Core Functionality of Oleylamine: A Versatile Ligand

Oleylamine's efficacy in nanoparticle synthesis stems from its unique molecular structure: a long, hydrophobic C18 alkyl chain coupled with a hydrophilic amine head group. This amphiphilic character is central to its role in stabilizing nanoparticles in nonpolar solvents and directing their growth.

1.1. Dynamic Binding and Morphological Control:

Oleylamine exhibits a dual chemical functionality that allows for selective binding to different crystallographic facets of a growing nanoparticle. The primary amine group can coordinate to metal ions on the nanoparticle surface, while the alkene group in the alkyl chain can also interact with specific crystal faces. This differential binding affinity is a key factor in controlling the final morphology of the nanoparticles. For instance, in the synthesis of copper nanoparticles, oleylamine's amine function has been shown to stabilize (111) facets, leading to the formation of octahedral and quasi-spherical shapes.[1][2] Conversely, the alkene group can bind to (100) facets, resulting in cubic nanoparticles.[1][2] This selective capping allows for precise shape engineering, a critical aspect in applications ranging from catalysis to plasmonics.

1.2. A Dual Role: Capping Agent and Reducing Agent:

Beyond its role as a stabilizing ligand, oleylamine can also act as a reducing agent, particularly at elevated temperatures.[3][4][5] This dual function simplifies synthesis protocols by eliminating the need for additional reducing agents. For example, in the synthesis of gold and magnetite (Fe₃O₄) nanoparticles, oleylamine can reduce the metal precursors to their zerovalent state while simultaneously capping the newly formed nanocrystals to prevent aggregation.[3][4][6] The reducing capability of oleylamine is attributed to the electron-donating nature of the amine group.

1.3. Solvent and Reaction Medium:

With a high boiling point of approximately 350°C, oleylamine often serves as the solvent for high-temperature colloidal syntheses.[7] This allows for a wide operational temperature range, which is crucial for controlling reaction kinetics and influencing the final nanoparticle characteristics.[6][8]

Experimental Protocols: A Practical Guide

The following sections provide representative experimental protocols for the synthesis of various nanoparticles using oleylamine. These protocols are derived from established literature and are intended to serve as a starting point for researchers.

2.1. Synthesis of Gold Nanoparticles:

This protocol describes a single-phase method for synthesizing oleylamine-capped gold nanoparticles.[6]

-

Materials:

-

Tetrachloroauric(III) acid tetrahydrate (HAuCl₄·4H₂O)

-

Oleylamine (OAm)

-

Toluene

-

Acetone

-

-

Procedure:

-

In a three-necked flask, dissolve 50.0 mg of HAuCl₄·4H₂O and 2.5 mL of oleylamine in 2.5 mL of toluene.

-

Heat the mixture to 120°C under magnetic stirring.

-

Maintain the temperature for 1 hour. The solution color will change from reddish-orange to wine red.

-

Cool the solution to room temperature.

-

Precipitate the Au NPs by adding acetone and isolate them via centrifugation.

-

Re-disperse the precipitate in toluene or hexane.

-

2.2. Synthesis of Magnetite (Fe₃O₄) Nanoparticles:

This protocol details the thermal decomposition of an iron precursor in the presence of oleylamine to produce monodisperse magnetite nanoparticles.[3][4]

-

Materials:

-

Iron(III) acetylacetonate (Fe(acac)₃)

-

Benzyl ether

-

Oleylamine

-

-

Procedure:

-

In a reaction vessel, dissolve 3 mmol of Fe(acac)₃ in a mixture of 15 mL of benzyl ether and 15 mL of oleylamine.

-

Heat the mixture to a desired temperature (e.g., 200-300°C) under a nitrogen atmosphere with vigorous stirring.

-

Maintain the temperature for a specific duration to control the nanoparticle size.

-

Cool the reaction mixture to room temperature.

-

Add a non-solvent (e.g., ethanol or acetone) to precipitate the nanoparticles.

-

Separate the nanoparticles by centrifugation and wash them multiple times.

-

Re-disperse the final product in a nonpolar solvent like hexane or toluene.

-

2.3. Synthesis of Lead Telluride (PbTe) Quantum Dots:

This protocol outlines the synthesis of monodisperse PbTe quantum dots using oleylamine as the sole capping ligand.[9]

-

Materials:

-

Lead(II) chloride (PbCl₂)

-

Oleylamine

-

Tellurium (Te) powder

-

Tri-n-octylphosphine (TOP)

-

-

Procedure:

-

Prepare the lead precursor by complexing PbCl₂ with oleylamine.

-

Prepare the tellurium precursor by dissolving Te powder in TOP.

-

In a three-necked flask, heat the lead precursor under vacuum to a specific injection temperature.

-

Swiftly inject the tellurium precursor into the hot lead precursor solution.

-

Allow the quantum dots to grow at a specific growth temperature for a controlled period to achieve the desired size.

-

Cool the reaction to stop the growth.

-

Purify the PbTe quantum dots by precipitation with a non-solvent and centrifugation.

-

Quantitative Data Summary

The following tables summarize key quantitative parameters from various studies, illustrating the influence of reaction conditions on the resulting nanoparticle characteristics.

Table 1: Influence of Temperature on Gold Nanoparticle Size [6]

| Reaction Temperature (°C) | Average Particle Size (nm) |

| 75 | 6.4 ± 0.5 |

| 90 | 7.3 ± 0.8 |

| 120 | 9.7 |

Table 2: Influence of Oleylamine Concentration on Cobalt Ferrite (CoFe₂O₄) Nanoparticle Size [10]

| Oleylamine Concentration (M) | Average Crystallite Size (nm) |

| 0.01 | 20 ± 1 |

| >0.01 (increasing) | 14 ± 1 |

Table 3: Synthesis Parameters for Nickel Nanoparticles [11]

| Parameter | Range/Value | Effect on Particle Size |

| Oleylamine/Ni ratio | 5 - 30 | Decreasing ratio leads to larger particles |

| TOP/Ni ratio | 0.5 - 2 | Increasing ratio leads to smaller particles |

| Reaction Time | 30 min onwards | Longer time can lead to slight ripening |

Visualizing the Role of Oleylamine

The following diagrams, generated using the DOT language, illustrate key concepts related to oleylamine's function in colloidal synthesis.

Conclusion

Oleylamine stands out as a remarkably versatile and indispensable tool in the field of colloidal nanoparticle synthesis. Its ability to act as a capping agent, reducing agent, and high-boiling-point solvent provides a powerful platform for the rational design and synthesis of nanomaterials with tailored properties. A thorough understanding of its binding mechanisms and the influence of key reaction parameters, as outlined in this guide, is crucial for researchers aiming to develop novel nanoparticles for a wide range of applications, from advanced catalysis and electronics to innovative drug delivery systems and biomedical imaging. The provided experimental protocols and quantitative data serve as a valuable resource for both newcomers and experienced researchers in the field.

References

- 1. Versatile role of oleylamine in the controlled synthesis of copper nanoparticles with diverse morphologies - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. n04.iphy.ac.cn [n04.iphy.ac.cn]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Oleylamine-assisted and temperature-controlled synthesis of ZnO nanoparticles and their application in encryption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Size controlled synthesis of monodisperse PbTe quantum dots: using oleylamine as the capping ligand - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Effect of Oleylamine on the Surface Chemistry, Morphology, Electronic Structure, and Magnetic Properties of Cobalt Ferrite Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Oleylamine: A Comprehensive Technical Guide to Safety and Laboratory Handling

For Researchers, Scientists, and Drug Development Professionals

Oleylamine (CAS No. 112-90-3), an unsaturated fatty amine, is a versatile and widely utilized reagent in nanoparticle synthesis and various other applications within research and drug development. However, its hazardous properties necessitate a thorough understanding of its safety profile and strict adherence to proper handling protocols to mitigate risks in the laboratory. This guide provides a comprehensive overview of oleylamine's safety data and detailed procedures for its safe laboratory use.

GHS Hazard Classification

Oleylamine is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with oleylamine are summarized below.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[1][2][3] |

| Aspiration Hazard | 1 | H304: May be fatal if swallowed and enters airways.[1][2][3] |

| Skin Corrosion/Irritation | 1B/1C | H314: Causes severe skin burns and eye damage.[1][2][3] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage.[1] |

| Specific Target Organ Toxicity — Single Exposure (Respiratory) | 3 | H335: May cause respiratory irritation.[1][3][4] |

| Specific Target Organ Toxicity — Repeated Exposure | 2 | H373: May cause damage to organs through prolonged or repeated exposure.[1][2][3] |

| Hazardous to the Aquatic Environment, Acute | 1 | H400: Very toxic to aquatic life.[1] |

| Hazardous to the Aquatic Environment, Chronic | 1 | H410: Very toxic to aquatic life with long lasting effects.[1][2][4] |

Signal Word: Danger[1][2][3][4]

Hazard Pictograms:

corrosive health hazard environmental hazard harmful

Physical and Chemical Properties

A summary of the key physical and chemical properties of oleylamine is provided in the table below. These properties are essential for understanding its behavior and for implementing appropriate safety measures.

| Property | Value |

| CAS Number | 112-90-3 |

| Molecular Formula | C18H37N |

| Molecular Weight | 267.50 g/mol |

| Appearance | Liquid[3] |

| Boiling Point | 348-350 °C at 760 mmHg[3] |

| Melting/Freezing Point | 18-26 °C[3] |

| Flash Point | 154 °C[3] |

| Relative Density | 0.828 ± 0.06 g/cm³[3] |

| Solubility | Insoluble in water. |

Laboratory Handling and Personal Protective Equipment (PPE)

Strict adherence to the following handling procedures and PPE requirements is mandatory to ensure the safety of laboratory personnel.

Engineering Controls

-

Fume Hood: All work with oleylamine must be conducted in a properly functioning chemical fume hood to avoid inhalation of vapors or mists.[3]

-

Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.[3]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch) are required.[1][4][5]

-

Hand Protection: Chemical-resistant gloves are mandatory. Nitrile rubber gloves with a minimum thickness of 0.4 mm are recommended for full contact, offering a breakthrough time of over 480 minutes.[1] Always inspect gloves before use and use proper glove removal technique to avoid skin contact.[1][4][5]

-

Skin and Body Protection: A full chemical-resistant suit or a lab coat worn over personal clothing is required to protect against skin contact.[4][5][6] A case study from UC Berkeley highlighted a severe chemical burn on a researcher's forearm that was not covered by a short-sleeved shirt, emphasizing the need for complete skin coverage.[6]

-

Respiratory Protection: If a risk assessment indicates the potential for exposure above occupational limits, a full-face respirator with appropriate cartridges (e.g., type ABEK) should be used.[5]

Storage and Disposal

-

Storage: Store oleylamine in a cool, dry, and well-ventilated area in a tightly sealed container.[1][4][5] Opened containers must be carefully resealed and kept upright to prevent leakage.[1][4][5]

-

Disposal: Oleylamine and any contaminated materials should be disposed of as hazardous waste through a licensed disposal company.[4] Do not allow the product to enter drains, as it is very toxic to aquatic life.[1][4][5]

First Aid Measures

In the event of exposure to oleylamine, immediate medical attention is crucial.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

-

Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water.[1] A delayed chemical burn has been reported, so even seemingly minor contact should be taken seriously.[6] Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4][7]

-

Ingestion: Do NOT induce vomiting.[1][5] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1][5] Call a poison center or doctor immediately.[1][4]

Accidental Release Measures

In the event of a spill, follow the established emergency protocol.

Caption: Workflow for Oleylamine Spill Response.

Experimental Protocol for Spill Neutralization and Cleanup

-

Preparation: Ensure all personnel involved in the cleanup are wearing the appropriate PPE as detailed above.

-

Containment: For small spills, contain the liquid with an inert absorbent material such as vermiculite, dry sand, or earth.[1][4] Do not use combustible materials like sawdust.

-

Absorption: Carefully apply the absorbent material over the spill, working from the outside in to prevent spreading.

-

Collection: Once the oleylamine has been completely absorbed, use non-sparking tools to collect the material and place it in a suitable, labeled container for hazardous waste.

-

Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by a thorough wash with soap and water.

-

Disposal: The sealed container with the absorbed oleylamine must be disposed of as hazardous waste according to institutional and local regulations.[4]

References

- 1. geneseo.edu [geneseo.edu]

- 2. tcichemicals.com [tcichemicals.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. Oleylamine Chemical Burn | Office of Environment, Health & Safety [ehs.berkeley.edu]

- 7. echemi.com [echemi.com]

thermal decomposition temperature of oleylamine under inert atmosphere

An In-depth Technical Guide to the Thermal Decomposition of Oleylamine Under an Inert Atmosphere

Introduction

Oleylamine (OAm), a long-chain primary alkylamine, is a critical reagent in the chemical synthesis of nanomaterials. It frequently serves multiple roles as a solvent, a reducing agent, and, most commonly, as a surface-capping ligand to stabilize nanoparticles and prevent their aggregation[1]. The thermal stability of oleylamine, particularly under the inert conditions typical of nanoparticle synthesis, is a crucial parameter that dictates reaction temperatures and influences the purity and surface chemistry of the final product. Understanding its decomposition temperature is essential for researchers in materials science and drug development to design robust synthetic protocols and ensure the quality of their nanomaterials. This guide provides a comprehensive overview of the thermal decomposition of oleylamine in an inert atmosphere, supported by quantitative data, detailed experimental protocols, and a visual representation of the analytical workflow.

Thermal Decomposition Profile of Oleylamine

Under an inert atmosphere, such as nitrogen (N₂), the thermal decomposition of free oleylamine generally occurs in a single, well-defined step. The process involves significant mass loss over a specific temperature range as the molecule breaks down.

Several key observations from thermogravimetric analysis (TGA) are:

-

Decomposition Range: Free oleylamine typically begins to decompose at approximately 190-200°C and the process is largely complete by 290-300°C[2][3][4][5].

-

Influence of Nanoparticle Capping: When oleylamine is adsorbed onto the surface of metal or metal oxide nanoparticles, its thermal stability increases significantly. This is attributed to the strong bonding between the amine headgroup and the nanoparticle surface, which requires higher energy to break[5]. The decomposition temperature for capped oleylamine can be elevated by 50°C or more compared to its free counterpart[3][4].

-

Atmosphere Dependence: The decomposition pathway and products are distinctly different in an inert atmosphere compared to an ambient (air) environment. In N₂, oleylamine is completely removed at elevated temperatures, leaving no visible residue[3][4]. In contrast, decomposition in air is a more complex, multi-step process that extends to much higher temperatures (up to 600°C) and can result in the formation of nanocrystalline graphitic carbon[3][4].

Data Presentation: Decomposition Temperatures

The following table summarizes the quantitative data reported for the thermal decomposition of oleylamine under inert conditions.

| Sample Type | Onset Temperature (°C) | Decomposition Range (°C) | Atmosphere | Analytical Method | Reference |

| Free Oleylamine | ~190 | 190 - 290 | Nitrogen (N₂) | TGA/DTG | [3][4] |

| Free Oleylamine | ~200 | 200 - 300 | Inert | TGA | |

| Free Oleylamine | ~200 | Not Specified | Not Specified | TGA | [5] |

| Free Oleylamine | ~240 (Decomposes) | Not Specified | Not Specified | Not Specified | |

| Oleylamine on Gold Nanoparticles | ~140 (Reduced by ~50°C) | Not Specified | Nitrogen (N₂) | TGA | [3][4] |

| Oleylamine on Nanoparticles | 280 (Decomposes) | Not Specified | Not Specified | TGA | [6] |

Note: The decomposition temperature of oleylamine can be influenced by its purity and the presence of other substances. The values presented are derived from experimental studies and provide a general range.

Experimental Protocols

The primary technique for determining the thermal decomposition temperature of oleylamine is Thermogravimetric Analysis (TGA) . This method measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Key Experimental Methodology: Thermogravimetric Analysis (TGA)

A representative protocol for analyzing the thermal stability of oleylamine using TGA is detailed below, based on common laboratory practices[3].

-

Instrumentation: A thermogravimetric analyzer (e.g., TGA 5500 TA Instrument) coupled with a mass spectrometer (MS) can be used for evolved gas analysis.

-

Sample Preparation: A small, precisely weighed amount of the oleylamine sample (typically 5-10 mg) is placed into a clean TGA pan, commonly made of alumina or platinum.

-

Atmosphere Control:

-

The TGA chamber is sealed and purged with a high-flow inert gas, such as nitrogen (N₂), for a sufficient duration (e.g., 10 minutes at 100 mL/min) to eliminate all oxygen.

-

During the analysis, a lower, constant flow rate of the inert gas (e.g., 25 mL/min) is maintained to ensure an inert environment and to carry away decomposition products.

-

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant, linear heating rate. A typical heating rate for such analysis is 10°C/min or 20°C/min[3].

-

Data Acquisition: The instrument continuously records the sample's mass as a function of temperature and time. The resulting data is typically plotted as a TGA curve (mass % vs. temperature) and its first derivative, the DTG curve (rate of mass loss vs. temperature), which shows the temperature of the maximum decomposition rate.

Visualization of Experimental Workflow

The logical flow of a typical TGA experiment to determine the thermal decomposition of oleylamine is illustrated below.

Caption: Workflow for TGA of Oleylamine.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Ligand Decomposition Differences during Thermal Sintering of Oleylamine-Capped Gold Nanoparticles in Ambient and Inert Environments: Implications for Conductive Inks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

oleylamine CAS number and molecular weight for material specification

An In-depth Technical Guide to Oleylamine for Researchers and Drug Development Professionals

Introduction

Oleylamine, a long-chain unsaturated fatty amine, is a versatile and widely utilized compound in both industrial and research settings.[1][2] Its unique amphiphilic nature, possessing both a hydrophilic amine head and a long, hydrophobic hydrocarbon tail, underpins its utility as a surfactant, solvent, and coordinating ligand.[2] This guide provides a comprehensive overview of oleylamine's material specifications, its critical role in the synthesis of advanced nanomaterials, and its emerging relevance in biomedical applications, particularly in cancer research.

Material Specification: Oleylamine

Accurate material specification is critical for reproducibility in research and development. The key identifiers and physicochemical properties of oleylamine are summarized below.

Table 1: Chemical Identifiers for Oleylamine

| Identifier | Value |

| CAS Number | 112-90-3[1][3][4][5] |

| IUPAC Name | (9Z)-Octadec-9-en-1-amine[1][6] |

| Synonyms | cis-1-Amino-9-octadecene, 9-Octadecenylamine[3][4][7] |

| Molecular Formula | C₁₈H₃₇N[1][7][8] |

| Linear Formula | CH₃(CH₂)₇CH=CH(CH₂)₇CH₂NH₂[4][5] |

| Molecular Weight | 267.49 g/mol [3][4][5] |

Table 2: Physicochemical Properties of Oleylamine

| Property | Value |

| Appearance | Colorless to yellowish, oily liquid.[1][6] Commercially available grades can vary in color due to impurities.[1][6] |

| Density | 0.813 g/mL at 25 °C[1][4][9] |

| Melting Point | 18-26 °C[4][9] |

| Boiling Point | 348-350 °C[4][9] |

| Solubility | Insoluble in water.[1][6] Soluble in organic solvents like ethanol and ether.[7] |

| Refractive Index | n20/D 1.4596[4][9] |

| Vapor Pressure | 8 mmHg at 135 °C[4][9] |

Note: Properties are for standard technical grades and may vary depending on purity. Commercially available oleylamine often contains impurities such as the trans-isomer (elaidylamine) and other long-chain amines.[1]

Role in Nanomaterial Synthesis

Oleylamine is a cornerstone reagent in the colloidal synthesis of a wide array of nanoparticles, including metal oxides, quantum dots, and metallic nanocrystals.[2][10] Its multifunctional role is central to controlling the size, shape, and stability of the resulting nanomaterials.[10][11]

-

Solvent : With a high boiling point (approx. 350 °C), it is an ideal medium for high-temperature nanoparticle synthesis.[6][12]

-

Reducing Agent : The amine group can act as a mild reducing agent, facilitating the reduction of metal precursors to their zerovalent state.[6][7][13]

-

Coordinating Ligand/Capping Agent : The amine head-group coordinates to the surface of nascent nanoparticles, providing a sterically-hindering layer that prevents aggregation and controls crystal growth.[2][10][11] This surface passivation also renders the nanoparticles dispersible in nonpolar organic solvents.

The workflow for a typical nanoparticle synthesis involving oleylamine is depicted below.

Caption: General workflow for nanoparticle synthesis using oleylamine.

Experimental Protocols

Detailed methodologies are crucial for successful synthesis. Below are representative protocols for the preparation of iron oxide and gold nanoparticles using oleylamine.

Protocol 1: Synthesis of 10 nm Magnetite (Fe₃O₄) Nanoparticles

This protocol is adapted from a method where oleylamine serves as both a reducing agent and a stabilizer.[7]

-

Reagent Preparation : In a three-neck flask, dissolve iron(III) acetylacetonate (Fe(acac)₃, 3 mmol) in a mixture of benzyl ether (15 mL) and oleylamine (15 mL).

-

Dehydration : Heat the solution to 110 °C for 1 hour under a nitrogen atmosphere to remove water.

-

Nanoparticle Formation : Rapidly heat the solution to 300 °C at a rate of 20 °C/min. Maintain this temperature for 1 hour.

-

Isolation : After the reaction, allow the solution to cool to room temperature.

-

Purification : Add 50 mL of ethanol to precipitate the Fe₃O₄ nanoparticles. Collect the nanoparticles by centrifugation. The resulting nanoparticles can be dispersed in nonpolar solvents like hexane or toluene.[7]

Protocol 2: Synthesis of Gold (Au) Nanoparticles

This protocol utilizes oleylamine as both the reducing and capping agent in a single-phase solvent system.[3]

-

Reagent Preparation : In a three-neck flask, dissolve tetrachloroauric(III) acid tetrahydrate (HAuCl₄·4H₂O, 50.0 mg) and oleylamine (2.5 mL) in toluene (2.5 mL). The solution should appear reddish-orange.

-

Reaction : Heat the mixture to 120 °C while stirring. Maintain this temperature for 1 hour. The solution color will change, eventually becoming wine-red, indicating the formation of gold nanoparticles.

-

Cooling : After 1 hour, cool the reaction mixture to room temperature.

-

Purification : Add acetone to the solution to precipitate the gold nanoparticles.

-

Final Product : Isolate the nanoparticles by centrifugation, decant the supernatant, and re-disperse the product in toluene or hexane.[3]

Applications in Drug Development and Cancer Research

While extensively used in materials science, the unique properties of long-chain fatty amines like oleylamine are also being explored in biomedical contexts. Oleylamine-coated nanoparticles, particularly magnetic ones, are foundational materials for drug delivery systems, hyperthermia treatment, and as contrast agents in magnetic resonance imaging (MRI).[4][8]

Furthermore, direct cytotoxic effects of oleylamine have been observed in cancer cells. Research has shown that oleylamine can induce apoptosis (programmed cell death) in human pancreatic cancer cells. This effect is mediated through the mitogen-activated protein kinase (MAPK) signaling pathways.

Specifically, oleylamine exposure leads to:

-

Strong and sustained activation of c-Jun N-terminal kinase (JNK) and p38 kinase.

-

Inactivation of extracellular signal-regulated kinase (ERK), likely via the activation of MAPK phosphatase-1.

The activation of the JNK/p38 pathways and the concurrent inactivation of the pro-survival ERK pathway culminates in caspase activation and apoptotic cell death.[14]

References

- 1. Size controlled synthesis of monodisperse PbTe quantum dots: using oleylamine as the capping ligand - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. labxing.com [labxing.com]

- 5. mdpi.com [mdpi.com]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. n04.iphy.ac.cn [n04.iphy.ac.cn]

- 8. Effect of Oleylamine on the Surface Chemistry, Morphology, Electronic Structure, and Magnetic Properties of Cobalt Ferrite Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Oleylamine - Wikipedia [en.wikipedia.org]

- 11. Oleic acid/oleylamine ligand pair: a versatile combination in the synthesis of colloidal nanoparticles - Nanoscale Horizons (RSC Publishing) [pubs.rsc.org]

- 12. Fe3O4 Nanoparticles: Structures, Synthesis, Magnetic Properties, Surface Functionalization, and Emerging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A study on gold nanoparticle synthesis using oleylamine as both reducing agent and protecting ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [Oleylamine (long-chain fatty amine)-induced cell death through MAP kinase pathways in human pancreatic cancer cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

A Researcher's Guide to Oleylamine: Commercial Sources, Purity Grades, and Analytical Protocols

For researchers, scientists, and drug development professionals, the quality of reagents is paramount to achieving reliable and reproducible results. Oleylamine, a versatile C18 unsaturated fatty amine, is a critical component in numerous research applications, particularly in the synthesis of nanoparticles and the development of drug delivery systems. However, the purity of commercially available oleylamine can vary significantly, impacting experimental outcomes. This in-depth technical guide provides a comprehensive overview of commercial sources, purity grades, and detailed analytical protocols to assess the quality of oleylamine for research purposes.

Commercial Availability and Purity Grades of Oleylamine

Oleylamine is available from various chemical suppliers in a range of purity grades, each with its own set of specifications and potential impurities. The choice of grade is often a trade-off between cost and the stringency of the research application. Technical grade oleylamine, typically around 70% purity, is a cost-effective option for applications where high purity is not critical.[1][2] For more sensitive applications, such as the synthesis of monodisperse nanoparticles or in drug delivery formulations, higher purity grades are recommended.

The most common impurities found in commercial oleylamine include its trans-isomer, elaidylamine, as well as saturated amines like octadecylamine and other long-chain amines with varying lengths.[3][4] Oxygen-containing impurities can also be present.[5] The presence and concentration of these impurities can significantly influence the physicochemical properties of oleylamine and its performance in various applications.[3]

For researchers requiring the highest purity, some suppliers offer custom synthesis services. Additionally, purification of technical grade oleylamine can be performed in the laboratory to remove impurities.[6][7][8]

A summary of common commercial sources and their available purity grades is presented in the table below.

| Supplier | Available Purity Grades | Key Impurities Noted in Literature |

| Sigma-Aldrich | Technical Grade (~70%), ≥98% | Elaidylamine (trans-isomer), Octadecylamine, other long-chain amines, oxygen-containing impurities[1][3][5] |

| Strem Chemicals | min. 95% | Elaidylamine (trans-isomer)[6] |

| Biofargo | 95% (GC) | Other long-chain fatty amines |

| Nanochemazone | ≥95%, ≥98%, ≥99%, ≥99.9% | General impurities are mentioned but not specified. |

| Silver Fern Chemical | ≥98% | General impurities are mentioned but not specified. |

| FUJIFILM Wako Pure Chemical | Not specified, for synthesis | General impurities are mentioned but not specified. |

| Otto Chemie Pvt. Ltd. | 98%+ | General impurities are mentioned but not specified. |

| Sichuan Tianyu Oleochemical Co., Ltd. | 99% | General impurities are mentioned but not specified. |

Experimental Protocols for Purity Assessment

Accurate determination of oleylamine purity is crucial for ensuring the reproducibility of experimental results. The following section provides detailed methodologies for key analytical techniques used to identify and quantify impurities in oleylamine.

Purification of Technical Grade Oleylamine

A multi-step procedure can be employed to purify technical grade oleylamine, significantly reducing the levels of impurities.[6][7][8]

Materials:

-

Technical grade oleylamine

-

Ethyl ether

-

Acetonitrile

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution (aqueous)

-

Metallic Sodium

-

3 Å molecular sieves

-

Round-bottom flasks, separatory funnel, distillation apparatus, magnetic stirrer, heating mantle

Procedure:

-

Precipitation of Oleylamine Hydrochloride:

-

In a fume hood, dissolve the technical grade oleylamine in ethyl ether in a round-bottom flask.

-

While stirring vigorously, slowly add concentrated HCl dropwise to the solution. This will precipitate oleylamine hydrochloride as a white solid.[7]

-

-

Filtration and Washing:

-

Filter the oleylamine hydrochloride precipitate and wash it with acetonitrile to remove impurities.[7]

-

-

Neutralization:

-

Suspend the oleylamine hydrochloride in distilled water and neutralize it with an aqueous NaOH solution to regenerate the free oleylamine.

-

-

Extraction and Drying:

-

Extract the oleylamine into an organic solvent like ethyl ether.

-

Wash the organic layer with brine and dry it over anhydrous sodium sulfate.

-

-

Vacuum Distillation:

-

Remove the solvent under reduced pressure.

-

Perform a vacuum distillation of the crude oleylamine over metallic sodium to remove residual water and other impurities.[6]

-

-

Drying:

-

Store the purified oleylamine over activated 3 Å molecular sieves to ensure it remains anhydrous.[6]

-

Analytical Techniques for Purity Verification

1. Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Analysis

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it ideal for analyzing the composition of oleylamine.[9]

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).[9]

-

Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[9]

Sample Preparation:

-

Prepare a 1 mg/mL solution of the oleylamine sample in a suitable solvent like dichloromethane or hexane.

GC-MS Parameters:

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[9]

-

Inlet Temperature: 250°C.[9]

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 2 minutes.

-

Ramp: Increase to 280°C at a rate of 15°C/min.

-

Hold: Maintain 280°C for 5 minutes.[9]

-

-

Mass Spectrometer Parameters:

Data Analysis:

-

Identify the peaks corresponding to oleylamine and its impurities based on their retention times and mass spectra.

-

Quantify the purity by calculating the relative peak area percentages.

2. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Isomer Ratio Determination

¹H NMR spectroscopy is an excellent method for determining the ratio of cis (oleylamine) to trans (elaidylamine) isomers.[6][10][11]

Instrumentation:

-

NMR spectrometer (e.g., Bruker, 400 MHz or higher).

Sample Preparation:

-

Dissolve approximately 10-20 mg of the oleylamine sample in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d6 (DMSO-d6).

¹H NMR Parameters:

-

Acquire the ¹H NMR spectrum using standard parameters.

-

The olefinic protons of the cis and trans isomers will appear at distinct chemical shifts. The olefinic protons of the cis isomer typically appear as a multiplet around 5.35 ppm, while those of the trans isomer are shifted slightly downfield.

Data Analysis:

-

Integrate the signals corresponding to the olefinic protons of both the cis and trans isomers.

-

The ratio of the integration values will give the relative abundance of each isomer.

3. Fourier-Transform Infrared (FTIR) Spectroscopy for Impurity Identification

FTIR spectroscopy can be used to identify the presence of the trans-isomer and other functional group impurities.[6][12][13]

Instrumentation:

-

FTIR spectrometer.

Sample Preparation:

-

A small drop of the liquid oleylamine sample can be placed directly on the ATR crystal or between two KBr plates.

FTIR Analysis:

-

Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.

-

The presence of a peak around 966 cm⁻¹ is characteristic of the C-H out-of-plane bending vibration of the trans double bond in elaidylamine.[6]

-

The C-H stretching vibration of the cis double bond in oleylamine appears around 3005 cm⁻¹.[6]

-

Other impurities, such as amides or carboxylic acids, will show characteristic peaks for C=O and O-H stretching vibrations.

Visualizing Workflows and Pathways

Experimental Workflow for Nanoparticle Synthesis

Oleylamine is widely used as a solvent, reducing agent, and capping agent in the synthesis of various nanoparticles.[2][14][15][16][17] A general workflow for the synthesis of metal nanoparticles using oleylamine is depicted below.

Caption: General workflow for the synthesis of metal nanoparticles using oleylamine.

Conceptual Workflow for Oleylamine-Functionalized Nanoparticles in Drug Delivery

Oleylamine-coated nanoparticles are being explored for various biomedical applications, including drug delivery.[18][19] The oleylamine serves as a hydrophobic capping agent, which can be further functionalized for targeted delivery.

References

- 1. EP1746084B1 - Process for the preparation of saturated or unsaturated primary fatty amines - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. Reddit - The heart of the internet [reddit.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Versatile role of oleylamine in the controlled synthesis of copper nanoparticles with diverse morphologies - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. nbinno.com [nbinno.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

Oleylamine's Role as a Reducing Agent in Metal Nanoparticle Formation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the multifaceted role of oleylamine (OAm) as a reducing agent in the synthesis of metal nanoparticles. Oleylamine, a long-chain primary amine, is a versatile reagent in wet-chemical synthesis routes, often functioning simultaneously as a solvent, surfactant, and reducing agent.[1][2] Its ability to reduce metal precursors to their zerovalent state at elevated temperatures is a key factor in the formation of a wide array of metallic, metal-oxide, and semiconductor nanostructures.[2][3] This document details the underlying mechanisms, presents quantitative data from key studies, provides explicit experimental protocols, and illustrates the logical workflows involved in OAm-mediated nanoparticle synthesis.

Core Mechanism of Oleylamine-Mediated Reduction

Oleylamine's reducing capability is primarily attributed to the amine functional group and is activated at high temperatures. While the precise mechanism can vary depending on the metal precursor and reaction conditions, two primary pathways are generally proposed:

-

Direct Reduction and Oxidation: The amine group of oleylamine directly reduces the metal ions (M⁺) to their metallic state (M⁰). In this process, the oleylamine itself is oxidized. Spectroscopic studies, particularly in the synthesis of gold nanoparticles, have shown the conversion of oleylamine to oleylamide, indicating the oxidation of the amine.[4][5]

-

Precursor-Complex Formation and Decomposition: Oleylamine can first coordinate with the metal ions to form a metal-oleylamine complex.[1][3][6] This intermediate complex is often more stable than the initial precursor, allowing for controlled decomposition upon heating.[2] The thermal decomposition of this complex leads to the reduction of the metal center and the nucleation and growth of the nanoparticles.

The long alkyl chain of oleylamine also plays a crucial role by acting as a capping agent, sterically stabilizing the newly formed nanoparticles and preventing their aggregation, which allows for excellent control over their size and shape.[7][8] The double bond within the oleyl group can also contribute to nanoparticle stability.[6]

Caption: General mechanism of metal nanoparticle formation using oleylamine.

Synthesis of Iron Oxide (Fe₃O₄) Nanoparticles

Oleylamine is widely employed in the synthesis of monodisperse magnetite (Fe₃O₄) nanoparticles through the thermal decomposition of iron precursors, most commonly iron(III) acetylacetonate (Fe(acac)₃).[9] In this process, oleylamine serves as both the reducing agent and the surface-stabilizing ligand.[10] The particle size can be effectively controlled by adjusting the ratio of oleylamine to a high-boiling point solvent, such as benzyl ether.[9][10]

| Precursor | OAm:Solvent Ratio (v/v) | Solvent | Temperature (°C) | Time (h) | Avg. Particle Size (nm) | Reference |

| Fe(acac)₃ | 1:1 (15mL:15mL) | Benzyl Ether | 300 | 1 | 10 ± 0.8 | [9][10] |

| Fe(acac)₃ | 5mL:15mL | Benzyl Ether | 300 | 1 | 9 ± 0.6 | [9] |

| Fe(acac)₃ | 2.5mL:17.5mL | Benzyl Ether | 300 | 1 | 8 ± 0.4 | [9] |

| Fe(acac)₃ | 1mL:19mL | Benzyl Ether | 300 | 1 | 7 ± 0.5 | [9] |

-

Reaction Setup: Dissolve 3 mmol of iron(III) acetylacetonate (Fe(acac)₃) in a mixture of 15 mL of benzyl ether and 15 mL of oleylamine in a three-neck flask equipped with a condenser and a thermocouple.

-

Dehydration: Heat the solution to 110°C under a nitrogen (N₂) atmosphere and maintain for 1 hour to remove water.

-

Reduction and Growth: Rapidly increase the temperature to 300°C at a heating rate of 20°C/min. Age the reaction at this temperature for 1 hour.

-

Isolation: Allow the solution to cool to room temperature. Add 50 mL of ethanol to precipitate the nanoparticles.

-

Purification: Separate the nanoparticles by centrifugation. Discard the supernatant and re-disperse the nanoparticle pellet in a nonpolar solvent like hexane or toluene.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. scispace.com [scispace.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A study on gold nanoparticle synthesis using oleylamine as both reducing agent and protecting ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Facile Synthesis of Gold Nanoparticles with Narrow Size Distribution by Using AuCl or AuBr as the Precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effect of Oleylamine on the Surface Chemistry, Morphology, Electronic Structure, and Magnetic Properties of Cobalt Ferrite Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. n04.iphy.ac.cn [n04.iphy.ac.cn]

- 10. pubs.acs.org [pubs.acs.org]

The Core of Nanocrystal Synthesis: An In-depth Technical Guide to Oleylamine-Metal Precursor Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of nanomaterial synthesis, particularly for applications in catalysis, electronics, and nanomedicine, oleylamine (OAm) has emerged as a uniquely versatile and indispensable reagent. This long-chain unsaturated primary amine (cis-CH₃(CH₂)₇CH=CH(CH₂)₈NH₂) is far more than a simple solvent; it actively directs the nucleation and growth of nanoparticles by serving multiple, often simultaneous, roles as a solvent, reducing agent, and stabilizing ligand. Understanding the fundamental interactions between oleylamine and metal precursors is paramount for achieving precise control over the size, shape, composition, and surface chemistry of the resulting nanocrystals. This guide provides a detailed exploration of these core interactions, supported by quantitative data, experimental protocols, and mechanistic visualizations to empower researchers in the rational design of advanced nanomaterials.

The Multifaceted Role of Oleylamine in Nanoparticle Synthesis

Oleylamine's efficacy in nanoparticle synthesis stems from its ability to perform several critical functions, often in a concerted manner dependent on reaction temperature and the specific metal precursor used.[1][2][3]

-

Solvent: With a high boiling point (approx. 350 °C), oleylamine provides a wide temperature window for the synthesis of a variety of metallic, metal oxide, and semiconductor nanostructures.[1][4]

-

Coordinating Ligand and Precursor Formation: The primary amine group (-NH₂) in oleylamine acts as a Lewis base, readily coordinating with metal cations (Lewis acids) from precursor salts (e.g., chlorides, acetylacetonates).[1][3][4][5] This often leads to the in-situ formation of metastable metal-oleylamine complexes.[1][2][3][6] These complexes serve as secondary precursors, which can be decomposed in a controlled manner at elevated temperatures to initiate nanoparticle formation.[1][2][3]

-

Reducing Agent: At high temperatures, oleylamine can act as a reducing agent, converting metal ions to their zero-valent state (Mⁿ⁺ → M⁰), which is essential for the formation of metallic nanoparticles.[1][7][8][9] Spectroscopic studies suggest the amine group is responsible for this reduction, undergoing oxidation itself.[10]

-

Stabilizing and Capping Agent: The oleylamine molecule features a hydrophilic amine head that binds to the nanoparticle surface and a long, hydrophobic C18 alkyl tail. This tail provides steric hindrance, preventing the nanoparticles from aggregating and ensuring their colloidal stability in nonpolar organic solvents.[3]

Coordination Chemistry and Complex Formation

The initial and most critical interaction is the coordination of oleylamine to the metal precursor. This step moderates the reactivity of the metal salt and dictates the subsequent nucleation and growth kinetics.

Upon mixing the metal precursor with oleylamine, a ligand exchange or coordination reaction occurs, forming a metal-oleylamine complex.[1][6] This process is often visually indicated by a change in the color of the solution. For instance, when synthesizing copper nanoparticles, the solution color may shift as the Cu-OAm complex forms.[5] The formation of these intermediate complexes is a key strategy for achieving monodisperse nanoparticles, as it allows for a burst of nucleation upon thermal decomposition.[1][2]

The general process can be visualized as follows:

Quantitative Analysis of Interactions

While much of the understanding is qualitative, quantitative data from both computational and experimental studies provide deeper insight into the strength and nature of these interactions.

Binding Energies

Density Functional Theory (DFT) calculations have been employed to estimate the binding energies between amine ligands and various metal ions. These values indicate the thermodynamic favorability of the coordination complex formation. While specific data for oleylamine is limited, studies on simpler amines provide a strong proxy for the interaction strength of the crucial amine functional group.

| Metal Ion | Ligand Functional Group | Calculated Binding Energy (eV) | Calculated Binding Enthalpy (kcal/mol) |

| Cu²⁺ | Amine (-NH₂) | -3.737 | -85.73 |

| Ni²⁺ | Amine (-NH₂) | -3.536 | -80.95 |

| Fe³⁺ | Amine (-NH₂) | -4.755 | -108.85 |

| Table 1: DFT-calculated binding energies and enthalpies for the coordination of an amine group to various hydrated metal ions. The strongly negative values indicate a highly favorable binding interaction. Data adapted from[11]. |

These calculations reveal a strong binding affinity between the amine group and transition metal ions, with trivalent ions like Fe³⁺ exhibiting particularly strong interactions.[11] This supports the experimental observation that stable metal-oleylamine complexes are readily formed.

Thermal Properties and Ligand Density

Thermogravimetric analysis (TGA) is used to quantify the amount of oleylamine bound to the nanoparticle surface and to determine its thermal stability. Pure oleylamine typically decomposes between 200-300 °C under an inert atmosphere.[12] However, when bound to a metal nanoparticle surface, its decomposition temperature significantly increases, often to between 200 and 500 °C, indicating a strong metal-ligand interaction.[12][13][14]